
(R)-MG132
説明
D-leucinamide, n-[(phenylmethoxy)carbonyl]-l-leucyl-n-[(1s)-1-formyl-3-methylbutyl]- is a peptide.
生物活性
(R)-MG132 is a potent and reversible proteasome inhibitor that has garnered significant attention in biomedical research due to its diverse biological activities, particularly in the context of cancer therapy and inflammatory responses. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on various cellular processes, and relevant case studies.
Overview of this compound
This compound, also known as carbobenzoxyl-L-leucyl-L-leucyl-L-leucine, is a cell-permeable compound that selectively inhibits the proteasome's chymotrypsin-like, trypsin-like, and peptidylglutamyl peptide hydrolyzing activities. Its chemical formula is with a molecular weight of 475.6 Da. The compound exhibits varying inhibitory potencies against different proteasome activities, with IC50 values reported as follows:
Proteasome Activity | IC50 (µM) |
---|---|
Chymotrypsin-like | 0.22 |
Trypsin-like | 34.4 |
Peptidylglutamyl | 2.95 |
Inhibition of Cytokine Production
One of the primary biological activities of this compound is its ability to modulate the production of proinflammatory cytokines. Research has shown that treatment with this compound significantly reduces the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in U937 monocytic cells. This effect is mediated through the inhibition of NF-κB activation and modulation of receptor expression on cell surfaces:
- TNF-R1 and IL-1R1 : this compound decreases their membrane expression while increasing soluble forms.
- IL-6R : It increases cell-surface expression but decreases soluble receptor levels.
These findings suggest that this compound plays a critical role in regulating inflammatory responses by affecting cytokine signaling pathways .
Induction of Apoptosis in Cancer Cells
This compound has been extensively studied for its pro-apoptotic effects, particularly in cancer cells lacking functional p53. In non-small cell lung cancer (NSCLC) H1299 cells, treatment with this compound leads to:
- Reactive Oxygen Species (ROS) Production : Increased ROS levels contribute to G2/M cell cycle arrest.
- Caspase Activation : The compound activates caspase-3 and induces cytochrome c release from mitochondria, leading to apoptosis.
- Regulation of Cell Cycle Proteins : Upregulation of p21^Waf/Cip1 and p27^Kip1 occurs alongside downregulation of anti-apoptotic proteins like Bcl-2 .
The apoptotic pathway induced by this compound appears to be independent of p21^Waf/Cip1 involvement, suggesting alternative protective mechanisms may be at play.
Study on Lung Cancer Cells
A study focusing on H1299 cells demonstrated that this compound treatment resulted in significant apoptosis characterized by increased ROS production and G2/M arrest. This was accompanied by changes in key regulatory proteins involved in apoptosis and cell cycle control . The findings indicate that proteasome inhibition could serve as a therapeutic strategy against certain cancers by inducing cell death through mitochondrial pathways.
Effects on HepG2 Cells
Another investigation revealed that co-treatment with rosmarinic acid enhanced the cytotoxic effects of this compound in HepG2 liver cancer cells. The combination led to increased proteasome inhibition and apoptosis, highlighting potential synergistic effects when used alongside other compounds .
特性
IUPAC Name |
benzyl N-[(2S)-4-methyl-1-[[(2R)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41N3O5/c1-17(2)12-21(15-30)27-24(31)22(13-18(3)4)28-25(32)23(14-19(5)6)29-26(33)34-16-20-10-8-7-9-11-20/h7-11,15,17-19,21-23H,12-14,16H2,1-6H3,(H,27,31)(H,28,32)(H,29,33)/t21-,22+,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYWCYJVHRLUCT-ZRBLBEILSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C=O)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。